molecular formula C4H2Cl2N2O B026424 4,5-Dichloro-3(2H)-pyridazinone CAS No. 932-22-9

4,5-Dichloro-3(2H)-pyridazinone

Cat. No. B026424
CAS RN: 932-22-9
M. Wt: 164.97 g/mol
InChI Key: VJWXIRQLLGYIDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,5-Dichloro-3(2H)-pyridazinone and its derivatives involves various chemical reactions, including the interaction of dihalo-pyridazinones with ammonia and amines, leading to mixtures of amino-halo-pyridazinones. These mixtures can be separated by chromatography, and the structures of the compounds are elucidated through retention values and independent synthesis methods (Pilgram & Pollard, 1977).

Molecular Structure Analysis

The molecular structure of 4,5-Dichloro-3(2H)-pyridazinone derivatives, such as cardiotonic compounds, has been examined to assist in drug-design studies. X-ray crystallography has been used to map the three-dimensional structure of these compounds, revealing that they are essentially planar, with minor regions of nonplanarity due to certain substituents. This structural information is crucial for understanding the compound's reactivity and potential biological activity (Robertson et al., 1987).

Chemical Reactions and Properties

4,5-Dichloro-3(2H)-pyridazinone undergoes various chemical reactions, leading to the formation of diverse derivatives. These reactions include Suzuki-Miyaura cross-coupling, which allows the facile synthesis of substituted pyridazinones. This method has been employed under microwave irradiation, demonstrating the compound's versatility in chemical transformations (Cao et al., 2008).

Physical Properties Analysis

The physical properties of 4,5-Dichloro-3(2H)-pyridazinone, such as its crystalline modifications and polarographic activity, have been studied to understand its behavior in different environments. These properties are essential for determining the compound's stability, solubility, and suitability for various applications (Dulak et al., 1967).

Chemical Properties Analysis

The chemical properties of 4,5-Dichloro-3(2H)-pyridazinone, including its reactivity in nucleophilic substitution reactions, have been explored to synthesize polysubstituted derivatives. These studies highlight the compound's potential as a scaffold for developing new chemical entities with diverse functionalities, which could be valuable in drug discovery and other fields (Pattison et al., 2009).

Scientific Research Applications

  • Biocides

    • Summary of Application : Isothiazolinones, which include 4,5-Dichloro-3(2H)-pyridazinone, are used in cosmetics and as chemical additives for occupational and industrial usage due to their bacteriostatic and fungiostatic activity .
    • Methods of Application : The specific methods of application can vary depending on the industry and specific use case. In general, these compounds are added to products in a diluted form to prevent bacterial and fungal growth .
    • Results or Outcomes : Despite their effectiveness as biocides, isothiazolinones are strong sensitizers, producing skin irritations and allergies and may pose ecotoxicological hazards .
  • Chemistry

    • Summary of Application : Compounds containing the isothiazole nucleus, such as 4,5-Dichloro-3(2H)-pyridazinone, have been found to have useful biological properties, such as antimicrobial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .
    • Methods of Application : These compounds are often synthesized in a laboratory setting and then used in various experiments to test their biological properties .
    • Results or Outcomes : The specific results or outcomes can vary greatly depending on the specific experiment and the properties being tested .
  • Cosmetics

    • Summary of Application : Isothiazolinones, which include 4,5-Dichloro-3(2H)-pyridazinone, are used in cosmetics due to their bacteriostatic and fungiostatic activity .
    • Methods of Application : These compounds are added to cosmetic products in a diluted form to prevent bacterial and fungal growth .
    • Results or Outcomes : Despite their effectiveness as biocides, isothiazolinones are strong sensitizers, producing skin irritations and allergies .
  • Industrial Usage

    • Summary of Application : Isothiazolinones, including 4,5-Dichloro-3(2H)-pyridazinone, are used as chemical additives for occupational and industrial usage .
    • Methods of Application : These compounds are added to industrial products in a diluted form to prevent bacterial and fungal growth .
    • Results or Outcomes : These compounds have been effective in preventing bacterial and fungal growth in various industrial applications .
  • Phototransposition

    • Summary of Application : 4,5-Dichloro-3(2H)-pyridazinone can undergo phototransposition, a process where the compound’s structure is altered due to exposure to light .
    • Methods of Application : This process typically occurs in a laboratory setting under controlled light conditions .
    • Results or Outcomes : The phototransposition of 4,5-Dichloro-3(2H)-pyridazinone can lead to the formation of new compounds, which can have different properties and potential applications .
  • Alkali Salts

    • Summary of Application : 4,5-Dichloro-3(2H)-pyridazinone can be used in the formation of alkali salts of 4,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile (DDQ) .
    • Methods of Application : This typically involves a chemical reaction in a laboratory setting, where 4,5-Dichloro-3(2H)-pyridazinone is combined with other reagents to form the desired alkali salts .
    • Results or Outcomes : The resulting alkali salts can have a variety of uses, depending on their specific properties .

Safety And Hazards

4,5-Dichloro-3(2H)-pyridazinone may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

4,5-dichloro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H2Cl2N2O/c5-2-1-7-8-4(9)3(2)6/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWXIRQLLGYIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=O)C(=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90239322
Record name 3(2H)-Pyridazinone, 4,5-dichloro-
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Molecular Weight

164.97 g/mol
Source PubChem
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Product Name

4,5-Dichloro-3(2H)-pyridazinone

CAS RN

932-22-9
Record name 4,5-Dichloro-3(2H)-pyridazinone
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Record name 4,5-Dichloro-3(2H)-pyridazinone
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Record name 4,5-Dichloropyridazin-3(2H)-one
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Synthesis routes and methods I

Procedure details

A stirred solution of 3.9 grams of mucochloric acid in water is warmed to 8°-100° C., and a mixture of 3.1 grams of hydrazine sulfate and 3.0 grams of sodium acetate is added. A solid is collected by filtration and recrystallized from water to yield 3.0 grams of 4,5-dichloro-3-pyridazone; m.p. 199°-200° C. The reaction is repeated several times.
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Hydrazine sulfate (305.7 g, 2.35 mol) was added to a solution of 3,4-dichloro-5-hydroxy-5H-furan-2-one (419 g, 2.48 mol) and sodium acetate (212 g, 2.58 mol) in water (600 mL). The mixture was stirred at reflux for 4 h. After filtration and evaporation, the residual solid was recrystallized from ethanol to afford 4,5-dichloropyridazin-3(2H)-one (216 g, 67%) as an off-white solid. LC-MS 165 [M+H+].
Quantity
305.7 g
Type
reactant
Reaction Step One
Quantity
419 g
Type
reactant
Reaction Step One
Quantity
212 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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